Dimethyl cyanocarbonimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

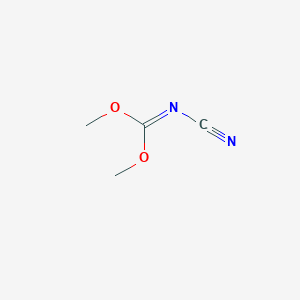

2D Structure

3D Structure

Properties

IUPAC Name |

dimethoxymethylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-7-4(8-2)6-3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKYZTUQSVAKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=NC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067019 | |

| Record name | Carbonimidic acid, cyano-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24771-25-3 | |

| Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24771-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024771253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonimidic acid, N-cyano-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonimidic acid, cyano-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyanoimidocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing Dimethyl Cyanocarbonimidate

Synthesis of Novel Phosphorus-Containing Heterocycles

The reaction of dimethyl cyanocarbonimidate with phosphide (B1233454) reagents opens pathways to novel phosphorus heterocycles, a class of compounds with significant interest in materials science and coordination chemistry. This methodology has been pivotal in creating phosphorus-containing analogues of well-known anions.

A notable application of this compound is the facile synthesis of the cyapho-cyanamide salt, [Na(18-crown-6)][N(CN)(CP)]. researchgate.net This synthesis is achieved by reacting dimethyl N-cyanocarbonimidate with sodium dihydrogen phosphide, [Na(18-crown-6)][PH₂], where 18-crown-6 (B118740) is 1,4,7,10,13,16-hexaoxacyclooctadecane. researchgate.netresearchgate.net The reaction proceeds through the elimination of two equivalents of methanol (B129727), yielding the target cyapho-cyanamide anion, [N(CN)(CP)]⁻. researchgate.net This anion is a heavier phosphorus-containing analogue of the dicyanamide (B8802431) ion. researchgate.net The successful synthesis has paved the way for exploring a new family of cyanide-functionalized phosphorus heterocycles. researchgate.net

The reaction between this compound and sodium dihydrogen phosphide can be controlled to isolate a key intermediate. researchgate.net Through careful tuning of the reaction conditions, the N-cyano(carboximidate)phosphide intermediate, [HP{C(OMe)N(CN)}]⁻, can be isolated and characterized. researchgate.netresearchgate.net This intermediate represents a crucial step in the formation of the final cyapho-cyanamide salt, demonstrating a stepwise reaction mechanism. researchgate.net Its isolation provides valuable insight into the reaction pathway and the chemical transformations occurring.

Reactions with Alkali Metal Dihydrogen Phosphides

The reaction of this compound with alkali metal dihydrogen phosphides, such as NaPH₂, is a key method for generating novel phosphorus-based anions. acs.orgnih.gov This reaction can be directed to proceed through different pathways depending on the conditions, leading to either direct or stepwise product formation. acs.orgnih.govresearchgate.net

Research has demonstrated that sodium dihydrogen phosphide (NaPH₂) can react with this compound in a single step to form a heteroallene anion species. acs.orgnih.govresearchgate.net This product is the cyapho-cyanamide anion, [N(CN)(CP)]⁻, which features a P=C=N (heteroallene) core structure. researchgate.netacs.orgnih.gov This direct pathway involves the elimination of two methanol molecules. researchgate.net

Alternatively, the reaction can proceed in a stepwise fashion. acs.orgnih.govresearchgate.net This pathway involves the initial formation of the (carboximidate)phosphide intermediate, identified as [HP{C(OMe)N(CN)}]⁻. researchgate.netacs.orgnih.gov This intermediate can be isolated under carefully managed reaction conditions before it proceeds to the final heteroallene product. researchgate.net The stepwise approach allows for a more controlled synthesis and the potential to functionalize the intermediate species. acs.orgnih.gov

The dual reactivity is summarized in the table below:

| Reaction Pathway | Starting Materials | Intermediate | Final Product |

| Direct Synthesis | (MeO)₂C=N(CN) + NaPH₂ | Not Isolated | [N(CN)(CP)]⁻ (Heteroallene Anion) |

| Stepwise Formation | (MeO)₂C=N(CN) + NaPH₂ | [HP{C(OMe)N(CN)}]⁻ | [N(CN)(CP)]⁻ (Heteroallene Anion) |

Optimization of Reaction Protocols for Enhanced Selectivity and Yield

To improve the practical application of these synthetic methods, optimization of the reaction protocols is crucial for maximizing product yield and selectivity. whiterose.ac.uk A significant challenge in the synthesis of the cyapho-cyanamide salt is the presence of methanol as a byproduct, which can have adverse effects on the reaction mixture. researchgate.net

To mitigate these effects and enable a more efficient bulk-scale synthesis, a key optimization has been developed. researchgate.net The addition of a non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), effectively neutralizes the methanol formed during the reaction. researchgate.net This strategic addition prevents side reactions and decomposition, leading to a higher yield of the desired [Na(18-crown-6)][N(CN)(CP)] salt. researchgate.net This demonstrates how understanding the reaction mechanism and byproducts can lead to significant improvements in synthetic efficiency.

| Challenge | Optimization Strategy | Reagent | Outcome |

| Adverse effects of methanol byproduct | Neutralization of alcohol | LiHMDS (Lithium bis(trimethylsilyl)amide) | Enhanced yield and feasibility of bulk-scale synthesis |

Strategies for Byproduct Mitigation (e.g., Methanol Neutralization)

In synthetic routes utilizing this compound, the formation of byproducts is a critical consideration for optimizing reaction efficiency and product purity. A common byproduct in reactions involving this reagent is methanol, which is eliminated during nucleophilic substitution at the carbon atom of the imidate. researchgate.netnih.gov While often acting as a solvent, methanol can have adverse effects on certain reaction mixtures, necessitating strategies for its removal or neutralization. nih.govlookchem.com

A notable example is the synthesis of the cyapho-cyanamide salt, [Na(18-crown-6)][N(CN)(CP)], which proceeds through the reaction of [Na(18-crown-6)][PH₂] with dimethyl N-cyanocarbonimidate. This reaction involves the elimination of two equivalents of methanol. nih.gov Research has shown that the presence of methanol can be detrimental to this specific reaction system. nih.govlookchem.com To counteract these effects, a strategy of in-situ neutralization has been developed. nih.gov

The neutralization of the methanol byproduct can be achieved by adding a non-nucleophilic base to the reaction mixture. One effective base for this purpose is Lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The addition of the base neutralizes the alcohol as it is formed, preventing its interference with the desired reaction pathway and enabling a more efficient bulk-scale synthesis of the target compound. nih.gov

Table 1: Byproduct Mitigation in the Synthesis of a Cyapho-Cyanamide Salt

| Reactant 1 | Reactant 2 | Key Byproduct | Mitigation Strategy |

| [Na(18-crown-6)][PH₂] | Dimethyl N-cyanocarbonimidate | Methanol | Addition of a base (e.g., LiHMDS) to neutralize the alcohol. nih.gov |

This approach highlights a practical method for managing reactive byproducts in syntheses that employ this compound as a key building block. The careful selection of a neutralizing agent is crucial to ensure it does not participate in unwanted side reactions.

Mechanistic Elucidation of Reactions Involving Dimethyl Cyanocarbonimidate

Investigation of Reaction Pathways

The reactions involving dimethyl cyanocarbonimidate are often complex, proceeding through multi-step sequences to form a variety of products. Elucidating these pathways requires a combination of experimental and computational methods.

The reaction of this compound with nucleophiles is frequently characterized by a Michael addition-elimination mechanism. researchgate.netwikipedia.org This type of reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgspcmc.ac.in In this pathway, a nucleophile first adds to the electrophilic carbon-carbon or carbon-nitrogen double bond of the cyanocarbonimidate moiety in a conjugate addition. wikipedia.orgspcmc.ac.in This initial step forms an intermediate adduct.

In a typical sequence, the nucleophile, or Michael donor, attacks the β-carbon of the α,β-unsaturated system within the this compound structure. spcmc.ac.in This leads to the formation of a resonance-stabilized carbanion or a corresponding enolate intermediate. wikipedia.org Following the initial Michael addition, an elimination step occurs where a leaving group, typically a methoxy (B1213986) group in the case of this compound, is expelled. This regenerates the double bond and yields the final substituted product.

The general mechanism can be depicted as follows:

Activation: A base can be used to deprotonate the nucleophile, increasing its reactivity.

Michael Addition: The activated nucleophile attacks the electrophilic center of the this compound.

Intermediate Formation: A transient anionic intermediate is formed.

Elimination: The intermediate collapses, eliminating a leaving group (e.g., methoxide) to form the final product.

The elucidation of reaction mechanisms often hinges on the detection and characterization of short-lived transient species, such as intermediates and transition states. rsc.org In the reactions of cyanocarbonimidates, several types of transient species have been proposed and, in some cases, characterized.

For instance, in the reaction of diphenyl N-cyanocarbonimidate with nucleophiles, N-cyano-O-phenylisourea intermediates are formed. ucl.ac.uk These intermediates can exist as a mixture of isomers. ucl.ac.uk In related systems, the reaction of sodium phosphide (B1233454) with 1,1-diethoxy-2,2-dicyanoethylene, a compound structurally similar to this compound, leads to the formation of an intermediate salt, [Na(18-crown-6)][HP{C(OEt)=C(CN)₂}]. researchgate.net This species can be isolated and subsequently converted to a different product upon treatment with a strong base. researchgate.net

Kinetic Analysis of Reaction Processes

Kinetic analysis provides quantitative insights into reaction rates, allowing for the determination of rate constants, reaction orders, and activation energies. nih.govresearchgate.net Such analyses are crucial for optimizing reaction conditions and understanding the factors that control the speed of a chemical transformation. mdpi.com For reactions involving this compound, kinetic studies can help to distinguish between proposed mechanisms and to understand the influence of substituents, solvents, and catalysts.

For example, a hypothetical kinetic study of the reaction of this compound with a nucleophile 'Nu' might involve measuring the initial rate of the reaction at different initial concentrations of the reactants.

Table 1: Hypothetical Initial Rate Data for the Reaction of this compound

| Experiment | [this compound] (M) | [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From this hypothetical data, one could infer that the reaction is first-order with respect to this compound and zero-order with respect to the nucleophile, suggesting that the rate-determining step does not involve the nucleophile in a concentration-dependent manner after an initial fast step.

The development of detailed kinetic models, often aided by computational chemistry, can provide a deeper understanding of the reaction dynamics. researchgate.netmdpi.com These models can account for multiple reaction steps and the presence of transient intermediates. nih.gov

Stereochemical Aspects of Transformations

The stereochemical outcome of a reaction is a critical aspect, particularly in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. Reactions involving this compound and its derivatives can proceed with varying degrees of stereoselectivity.

In the context of Michael additions, asymmetric variants of the reaction are widely used to achieve high diastereoselectivity and enantioselectivity. wikipedia.org This can be accomplished by using chiral substrates, chiral auxiliaries, or chiral catalysts. For instance, the reaction of diphenyl N-cyanocarbonimidate with a chiral amino acid ester, S-aspartic acid dimethyl ester, is a key step in the synthesis of certain heterocyclic compounds. ucl.ac.uk The inherent chirality of the amino acid can influence the stereochemical course of the subsequent transformations.

Furthermore, investigations into N-cyano-O-phenylisourea intermediates, formed from diphenyl N-cyanocarbonimidate, have revealed the existence of stereoisomerism. ucl.ac.uk This isomerism can arise from restricted rotation around single bonds or the presence of stereogenic centers, and it can influence the reactivity and the stereochemistry of the final products. While attempts to synthesize certain complex chiral molecules like pyrimidine (B1678525) isonucleosides have been challenged by steric hindrance, the general approach highlights the importance of stereochemical considerations. ucl.ac.uk In some polymerization reactions utilizing a Michael addition-elimination mechanism, high stereoselectivity has been achieved. nih.gov

Spectroscopic Characterization of Products and Intermediates Derived from Dimethyl Cyanocarbonimidate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. In the context of reactions involving dimethyl cyanocarbonimidate, it offers unparalleled detail regarding the connectivity of atoms and the electronic environment of specific nuclei.

The reaction of this compound with phosphorus-based nucleophiles yields organophosphorus compounds, for which ³¹P NMR spectroscopy is an exceptionally powerful and direct characterization tool. bohrium.comnih.gov This technique is highly sensitive to the coordination number and chemical environment of the phosphorus atom, with chemical shifts spanning a wide range that allows for clear distinction between different species. nih.gov

A notable application is in the synthesis of a cyapho-cyanamide salt from the reaction of dimethyl N-cyanocarbonimidate with [Na(18-crown-6)][PH₂]. nih.gov The careful tuning of reaction conditions allowed for the isolation and characterization of a key N-cyano(carboximidate)phosphide intermediate, [HP{C(OMe)N(CN)}]⁻. nih.gov The identity of this and the final product, [N(CN)(CP)]⁻, was confirmed using ³¹P NMR spectroscopy. nih.govresearchgate.net

Further studies on the reactivity of phosphorus compounds often employ ³¹P NMR to monitor the formation of products. For instance, the synthesis of chlorophosphoramidites can be examined in situ using ³¹P NMR to identify the various phosphorus-containing species in the reaction mixture. rsc.org

Table 1: Illustrative ³¹P NMR Spectroscopic Data for Phosphorus-Containing Species

| Compound/Intermediate | Description | ³¹P NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| [HP{C(OMe)N(CN)}]⁻ | N-cyano(carboximidate)phosphide intermediate | Not specified in abstract | nih.gov |

| Organyltrichlorophosphonium cations | Reaction products of PCl₅ with triethylamine | 80.7 (d), 89.9 (dd) | nih.gov |

| Chlorophosphoramidites | Stabilized in ionic liquid | ~174-180 | rsc.org |

This table is generated based on data from various studies to illustrate the application of ³¹P NMR and does not exclusively represent derivatives of this compound.

In situ NMR spectroscopy is a powerful method for studying reaction mechanisms and kinetics in real-time, directly within the NMR tube. researchgate.netmagritek.com This technique allows for the observation of transient intermediates, reaction progress, and the formation of products without the need for isolation. nih.gov By acquiring spectra at regular intervals, a detailed picture of the reaction dynamics can be constructed. researchgate.netbeilstein-journals.org

The synthesis of the cyapho-cyanamide salt from dimethyl N-cyanocarbonimidate and a phosphide (B1233454) salt exemplifies a process where such monitoring is crucial. nih.gov The ability to isolate and characterize the [HP{C(OMe)N(CN)}]⁻ intermediate was achieved through careful adjustment of the reaction conditions, a process often guided by spectroscopic monitoring to identify the optimal point for isolation before it converts to the final product. nih.govresearchgate.net

Benchtop NMR spectrometers have made in situ monitoring more accessible and can be placed directly in a fume hood to follow reactions online, sometimes using flow cells to continuously pump reactants from the reactor to the spectrometer. magritek.comosf.io This approach is valuable for understanding complex reaction networks, such as the formation of heterocyclic compounds from precursors like dimethyl N-cyanocarbonimidate. ucl.ac.uk

Vibrational Spectroscopy (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. nih.govmdpi.com These methods measure the vibrational energies of chemical bonds, which are unique to the type of bond and its environment.

In the characterization of products derived from this compound, IR spectroscopy is routinely used to confirm the presence or transformation of key functional groups. For example, the nitrile group (C≡N) exhibits a characteristic sharp absorption band. The spectra would also show absorptions corresponding to C=N, C-O, and C-H bonds, and the disappearance of the methoxy (B1213986) groups from the starting material can be tracked. nih.gov In the synthesis of more complex molecules like pyrazolidine-3,5-dione (B2422599) derivatives, IR spectra are used to identify characteristic absorptions such as the amide C=O stretch. nih.gov

Table 2: Typical Infrared Absorption Frequencies for Functional Groups Relevant to this compound Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile | C≡N | ~2217 | nih.gov |

| Amide Carbonyl | C=O | ~1667-1685 | nih.govnih.gov |

| Imine | C=N | ~1650 | General |

| Alkane C-H Stretch | C-H | ~2850-2970 | nih.govnih.gov |

| Aromatic C-H Stretch | C-H | ~3020-3080 | nih.govnih.gov |

This table provides general ranges and specific examples from related heterocyclic systems.

Raman spectroscopy offers complementary information and is particularly sensitive to non-polar, symmetric vibrations, making it a valuable tool for characterizing the carbon backbone and specific functional groups in a molecule. osti.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

In studies involving the synthesis of heterocyclic compounds from reagents like diphenyl N-cyanocarbonimidate (a related compound), HRMS is often the definitive method for confirming that the desired product has been obtained, especially when crystals suitable for X-ray analysis cannot be grown. ucl.ac.uk For instance, in the synthesis of various pyrazolidinedione derivatives, electrospray ionization (ESI) mass spectrometry was used to identify the molecular ion (M⁺) or the protonated molecular ion ([M+H]⁺), confirming the molecular weight of the target compounds. nih.gov Similarly, the structures of trisubstituted phenyl urea (B33335) derivatives were confirmed using HRMS. sci-hub.se This technique is a standard and final step in the characterization pipeline for novel derivatives of this compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl N-cyanocarbonimidate |

| [Na(18-crown-6)][PH₂] |

| N-cyano(carboximidate)phosphide |

| [HP{C(OMe)N(CN)}]⁻ |

| Cyapho-cyanamide salt |

| [N(CN)(CP)]⁻ |

| Chlorophosphoramidite |

| 1-Chloro-2-ethoxyethenylphosphonyl dichloride |

| Pyrazolidine-3,5-dione |

| Diphenyl N-cyanocarbonimidate |

Computational and Theoretical Investigations of Dimethyl Cyanocarbonimidate Reactivity

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity. Computational methods allow for a detailed examination of the electron distribution and orbital energies, providing insights into how the molecule will interact with other chemical species.

Characterization of Anionic and Intermediate Species

The reaction of dimethyl N-cyanocarbonimidate, (MeO)2C=N(CN), with sodium phosphide (B1233454) ([Na(18-crown-6)][PH2]) has been shown to produce anionic species through the elimination of two equivalents of methanol (B129727). researchgate.net Careful manipulation of the reaction conditions has enabled the isolation and characterization of the N-cyano(carboximidate)phosphide intermediate, [HP{C(OMe)N(CN)}]⁻. researchgate.netresearchgate.net This intermediate is a crucial step in the formation of the cyapho-cyanamide salt [Na(18-crown-6)][N(CN)(CP)]. researchgate.netresearchgate.net

The formation of these anionic species highlights the electrophilic nature of the carbon atom double-bonded to the two oxygen atoms in dimethyl cyanocarbonimidate. The phosphide anion acts as a nucleophile, attacking this carbon and initiating a cascade of reactions that lead to the observed products. The stability of the isolated intermediates is noteworthy and provides a tangible link between theoretical predictions and experimental observations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms. mdpi.compku.edu.cnrsc.orgnih.gov By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of the potential energy surface and the identification of the most probable reaction pathways.

In the context of this compound, DFT studies have been instrumental in understanding its reaction with nucleophiles like NaPH2. researchgate.net The calculations support a stepwise mechanism involving the formation of the (carboximidate)phosphide intermediate (24), which can then proceed to form the final heteroallene anion species (23). nih.gov These theoretical models are consistent with experimental findings, including the isolation of the intermediate. nih.gov The use of DFT provides a quantitative framework for analyzing the energetics of these transformations.

Ab Initio Molecular Dynamics Simulations

While direct ab initio molecular dynamics (AIMD) simulations specifically targeting this compound are not extensively reported in the reviewed literature, this technique offers a promising avenue for future research. AIMD simulations allow for the study of the dynamic evolution of a chemical system in real-time, providing insights into reaction dynamics that are not accessible through static DFT calculations. chemrxiv.orgnih.govarxiv.orgrsc.orgrsc.org Such simulations could, for instance, be used to explore the detailed mechanism of methanol elimination in the reaction with NaPH2 or to investigate the conformational dynamics of the molecule and its reaction intermediates in solution.

Prediction of Reactivity Profiles and Stability Parameters

The prediction of reactivity profiles and stability parameters is a key application of computational chemistry. researchgate.netmdpi.com For this compound, its reactivity is largely governed by the electrophilic character of the central carbon atom and the stability of the resulting intermediates.

Computational methods can be used to calculate various parameters that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The stability of intermediates can be assessed by calculating their formation energies and the energy barriers for subsequent reactions. For instance, the calculated stability of the [HP{C(OMe)N(CN)}]⁻ intermediate helps to explain why it can be isolated under specific experimental conditions. researchgate.netresearchgate.net

Below is a table summarizing key computational findings related to the reactivity of this compound and its derivatives.

| Compound/Intermediate | Computational Method | Key Finding | Reference |

| Dimethyl N-cyanocarbonimidate | DFT | Stepwise reaction mechanism with NaPH2 proposed. | nih.gov |

| [HP{C(OMe)N(CN)}]⁻ | - | Isolated and characterized as a reaction intermediate. | researchgate.netresearchgate.net |

| [Na(18-crown-6)][N(CN)(CP)] | - | Formed from the reaction of this compound and NaPH2. | researchgate.net |

Structure Reactivity Relationships in Dimethyl Cyanocarbonimidate Chemistry

Influence of Molecular Architecture on Reaction Outcome

The molecular architecture of dimethyl cyanocarbonimidate is central to its chemical behavior. The key features are a central carbon atom double-bonded to a cyanoimino group (-N=C=N) and single-bonded to two methoxy (B1213986) groups (-OCH₃). This arrangement makes the central carbon highly susceptible to nucleophilic attack. The methoxy groups function as effective leaving groups, facilitating substitution and elimination reactions.

A significant example of this is the reaction of this compound with sodium phosphide (B1233454) ([Na(18-crown-6)][PH₂]). This reaction proceeds through the elimination of two equivalents of methanol (B129727), demonstrating the lability of both methoxy groups. nih.govresearchgate.net Careful control of the reaction conditions can even allow for the isolation of the N-cyano(carboximidate)phosphide intermediate, [HP{C(OMe)N(CN)}]⁻, where only one methoxy group has been displaced. nih.govresearchgate.netresearchgate.net This step-wise reactivity underscores how the molecular structure directly facilitates a predictable reaction pathway. acs.org

Furthermore, the reaction with bifunctional nucleophiles, such as methylhydrazine, leads to the formation of heterocyclic structures. In this case, this compound reacts to produce a high yield of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine, a reaction that involves nucleophilic attack and subsequent cyclization with the loss of one methoxy group. lookchem.com

Table 1: Influence of this compound's Architecture on Reaction Products

| Reactant | Key Structural Feature | Reaction Type | Outcome/Product |

| Sodium Phosphide ([Na(18-crown-6)][PH₂]) | Two labile methoxy groups | Nucleophilic substitution/elimination | Elimination of two methanol equivalents to form a cyapho-cyanamide salt. nih.govresearchgate.net |

| Methylhydrazine | One labile methoxy group, electrophilic carbon | Nucleophilic substitution/cyclization | Formation of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine. lookchem.com |

Correlation of Electronic Properties with Reactivity Pathways

The reactivity of this compound is profoundly influenced by its electronic properties. The central carbon atom is bonded to three highly electronegative atoms (two oxygens and the imino nitrogen) and the electron-withdrawing cyano group (-CN). This configuration creates a significant electron deficiency, rendering the central carbon a strong electrophilic center.

This pronounced electrophilicity is the primary driver for its reactions with a wide range of nucleophiles. Nucleophilic attack is the initiating step in most of its reaction pathways. For instance, the reaction with sodium phosphide begins with the attack of the phosphide anion on the electrophilic carbon. nih.govacs.org The subsequent elimination of the methoxide (B1231860) leaving group is driven by the formation of a more stable intermediate.

Table 2: Correlation of Electronic Properties and Reactivity in this compound

| Electronic Property | Structural Origin | Consequent Reactivity Pathway |

| Highly Electrophilic Central Carbon | Electron withdrawal by two -OCH₃ groups and one -N(CN) group | Susceptibility to nucleophilic attack |

| Good Leaving Groups | Stable methoxide anions (CH₃O⁻) | Facilitates nucleophilic substitution and elimination reactions |

| Electron-Withdrawing Cyano Group | Strong inductive and resonance effects of the -CN group | Enhances electrophilicity of the central carbon, stabilizes anionic intermediates |

Comparative Analysis with Related Carbonimidate Systems

To fully appreciate the unique reactivity of this compound, it is useful to compare it with analogous structures, particularly diphenyl N-cyanocarbonimidate. This related compound features two phenoxy (-OPh) groups instead of methoxy groups. ucl.ac.uk

The primary difference lies in the nature of the leaving group. The phenoxide ion (PhO⁻) is a better leaving group than the methoxide ion (CH₃O⁻) because its negative charge is stabilized by resonance across the benzene (B151609) ring. Consequently, diphenyl N-cyanocarbonimidate is generally more reactive towards nucleophiles. ucl.ac.uk

Diphenyl N-cyanocarbonimidate is widely used in the synthesis of complex heterocyclic compounds through the sequential addition of two different nucleophiles. ucl.ac.ukmdpi.com The first nucleophile displaces one phenoxy group to form an N-cyano-O-phenylisourea intermediate. ucl.ac.uk A second nucleophile can then displace the remaining phenoxy group, leading to cyclization. ucl.ac.ukmdpi.com This stepwise displacement is a hallmark of its utility in combinatorial chemistry. For example, it is used to synthesize cyanoguanidines by reacting first with an amine and then with a diamine. mdpi.com It is also employed in the creation of benzimidazole (B57391) derivatives, where it reacts with an amino group that is part of a larger molecular scaffold. mdpi.comunesp.br

While this compound also undergoes nucleophilic substitution, its lower reactivity due to the less stable methoxide leaving group can be advantageous for achieving selectivity in certain reactions, as seen in the controlled formation of the monodisplaced phosphide intermediate. nih.gov

Table 3: Comparative Analysis of Dimethyl and Diphenyl Cyanocarbonimidate

| Feature | This compound | Diphenyl N-Cyanocarbonimidate |

| Structure | (CH₃O)₂C=N(CN) | (PhO)₂C=N(CN) |

| Leaving Group | Methoxide (CH₃O⁻) | Phenoxide (PhO⁻) |

| Reactivity | Moderately reactive | Highly reactive ucl.ac.uk |

| Typical Reactions | Nucleophilic substitution/elimination, heterocycle synthesis. lookchem.comnih.gov | Sequential nucleophilic substitution, synthesis of complex heterocycles (e.g., cyanoguanidines, imidazolidinones). ucl.ac.ukmdpi.com |

Q & A

Basic: What are the established synthetic routes for dimethyl cyanocarbonimidate, and what analytical techniques are used for its characterization?

Methodological Answer:

this compound is synthesized via nucleophilic attack of phosphorus-containing reagents (e.g., NaPH₂) on its carbon center, leading to sequential methanol elimination (e.g., formation of intermediates like [Na(18-crown-6)][1]₂) . Key steps include:

- Reaction Setup : Use NaPH₂ in the presence of 18-crown-6 ether to stabilize intermediates.

- Characterization :

- Validation : Compare experimental bond-length changes (e.g., C1–N1 shortening from 1.353 Å to 1.286 Å) with computational models to verify structural evolution .

Basic: How can researchers design experiments to optimize the synthesis of this compound derivatives in laboratory settings?

Methodological Answer:

Optimization requires controlled variables and systematic screening:

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic reactivity .

- Temperature Control : Reflux conditions (e.g., 4 hours at 80°C) to drive intermediate formation .

- Stoichiometry : Balance reagent ratios (e.g., 1:1 molar ratio of amine to cyanocarbonimidate) to minimize side products .

- Real-Time Monitoring : Employ TLC or in-situ IR to detect reaction progress and isolate intermediates before further degradation .

Basic: What are the key considerations for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

- Moisture Sensitivity : Store under inert atmosphere (argon/nitrogen) in sealed, desiccated containers to prevent hydrolysis.

- Temperature : Keep at –20°C for long-term stability; thaw under dry conditions.

- Handling : Use gloveboxes for air-sensitive steps (e.g., NaPH₂ reactions) to avoid oxidation .

Advanced: How do structural changes in intermediates during the synthesis of this compound derivatives influence reaction outcomes, as evidenced by crystallographic data?

Methodological Answer:

Intermediate isolation (e.g., [Na(18-crown-6)][1]₂) reveals critical structural trends:

- Bond-Length Analysis : Shorter P–C and C–N bonds in product 2 vs. intermediate 1 indicate increased conjugation and stability .

- Mechanistic Insight : Planar geometries in intermediates suggest π-conjugation, which directs regioselectivity in subsequent reactions.

- Experimental Design : Use time-resolved X-ray diffraction to capture transient intermediates and validate proposed mechanisms .

Advanced: What methodologies are employed to analyze the reaction mechanisms involving this compound and phosphorus-containing nucleophiles like NaPH₂?

Methodological Answer:

- Stepwise Mechanistic Probes :

- Computational Support : Pair DFT calculations (e.g., transition-state energies) with crystallographic data to validate nucleophilic attack pathways .

Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Modeling Workflow :

- Conformational Sampling : Use molecular dynamics to simulate solvent effects on reactivity.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic carbon centers prone to nucleophilic attack .

- Validation : Compare predicted intermediates (e.g., bond lengths, geometries) with experimental X-ray data .

- Case Study : Predict NaPH₂ reaction outcomes by simulating P–C bond formation energetics, then verify via synthetic trials .

Advanced: How should researchers address contradictions in reported reaction yields or mechanistic pathways for this compound-based syntheses?

Methodological Answer:

- Data Triangulation : Cross-reference crystallographic data (e.g., bond-length trends ), spectroscopic results, and computational models.

- Reproducibility Checks :

- Literature Review : Prioritize primary sources with full experimental details (e.g., crown ether use in intermediate stabilization ) over secondary summaries .

Basic: What are the best practices for reporting spectroscopic data and reaction conditions in publications involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.